2-((benzo[d][1,3]dioxol-5-ylmethyl)thio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one
Description
This compound belongs to the thieno[2,3-d]pyrimidin-4(3H)-one class, characterized by a fused thiophene-pyrimidine core. Its structure includes a 5,6-dimethyl substitution on the thieno ring, a phenyl group at position 3, and a benzo[d][1,3]dioxol-5-ylmethylthio moiety at position 2. Its synthesis typically involves nucleophilic substitution reactions, as seen in analogous compounds (e.g., ).
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethylsulfanyl)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S2/c1-13-14(2)29-20-19(13)21(25)24(16-6-4-3-5-7-16)22(23-20)28-11-15-8-9-17-18(10-15)27-12-26-17/h3-10H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLCNFCCRRPDRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC3=CC4=C(C=C3)OCO4)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((benzo[d][1,3]dioxol-5-ylmethyl)thio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a novel derivative of thieno[2,3-d]pyrimidine, a class known for diverse biological activities including anticancer and antimicrobial effects. This article reviews the biological activity of this compound based on various studies, focusing on its cytotoxicity against cancer cell lines, antimicrobial properties, and potential mechanisms of action.
Synthesis and Characterization
The compound was synthesized through a multi-step process involving the reaction of thieno[2,3-d]pyrimidin-4(3H)-one derivatives with benzo[d][1,3]dioxole moieties. The structure was confirmed using spectroscopic techniques such as IR, NMR, and mass spectrometry.
Anticancer Activity
Research indicates that compounds containing the thieno[2,3-d]pyrimidine scaffold exhibit notable cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity Testing : The synthesized compound was evaluated against several human cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), PC-9 (lung cancer), and PC-3 (prostate cancer). The results showed that it significantly inhibited the growth of these cells with IC50 values comparable to established anticancer agents like doxorubicin .
The anticancer mechanisms were studied through various assays:
- Apoptosis Assessment : Annexin V-FITC assays indicated that the compound induces apoptosis in cancer cells by activating apoptotic pathways.
- Cell Cycle Analysis : Flow cytometry revealed that the compound causes cell cycle arrest in the G1 phase.
- Protein Expression Studies : Western blot analysis showed alterations in the expression of apoptosis-related proteins such as Bax and Bcl-2, suggesting a mitochondrial pathway involvement in apoptosis induction .
Antimicrobial Activity
In addition to its anticancer properties, the compound was screened for antimicrobial activity against various bacterial strains:
- Antibacterial Testing : The compound demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, it showed MIC values ranging from 0.05 to 0.13 mM against Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics like streptomycin .
Case Studies
Several studies have highlighted the biological efficacy of thieno[2,3-d]pyrimidine derivatives:
- Study on Anticancer Activity : A recent publication reported that a structurally similar thieno[2,3-d]pyrimidine derivative exhibited potent cytotoxicity against HepG2 and MCF-7 cell lines with IC50 values significantly lower than those of traditional chemotherapeutics .
- Antimicrobial Efficacy : Another research effort focused on synthesizing new derivatives for antimicrobial purposes found that compounds with similar scaffolds showed enhanced activity against resistant bacterial strains .
Scientific Research Applications
Structural Characteristics
| Component | Description |
|---|---|
| Benzo[d][1,3]dioxole | A fused aromatic system recognized for antioxidant and anti-inflammatory properties. |
| Thieno[2,3-d]pyrimidine | A bicyclic structure often exhibiting antitumor and antimicrobial activities. |
| Thioether Group | Enhances the compound's reactivity and potential biological interactions. |
Antitumor Activity
Research indicates that compounds similar to 2-((benzo[d][1,3]dioxol-5-ylmethyl)thio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Case Study 1 : A derivative with a similar structure showed an IC50 value of 16.19 μM against HCT-116 colorectal carcinoma cells, indicating potent anticancer activity.
The proposed mechanism of action involves the inhibition of specific enzymes related to cell proliferation and survival pathways. The thioether moiety may enhance binding affinity to target proteins involved in cancer progression.
Antimicrobial Properties
Compounds with the benzo[d][1,3]dioxole structure have also been evaluated for their antimicrobial properties:
- Case Study 2 : A study demonstrated that derivatives containing the dioxole moiety exhibited promising antibacterial effects against various bacterial strains.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing activity include:
- Substitution Patterns : Variations in substituents on the dioxole or thieno rings can lead to increased or decreased activity.
- Lipophilicity : The introduction of hydrophobic groups enhances membrane permeability and bioavailability.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Chemical Reactions Analysis
Synthetic Pathways
The synthesis of complex heterocyclic compounds like 2-((benzo[d] dioxol-5-ylmethyl)thio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, including the formation of the thieno[2,3-d]pyrimidine ring and the attachment of the benzo[d] dioxole moiety.
Formation of Thieno[2,3-d]pyrimidine Core
The thieno[2,3-d]pyrimidine core can be synthesized through condensation reactions involving thiophene derivatives and pyrimidine precursors. For example, a thiophene-2-carboxylic acid derivative can react with a pyrimidine amine to form the thieno[2,3-d]pyrimidine ring.
Attachment of Benzo[d] dioxole Moiety
The benzo[d] dioxole moiety can be attached via a thioether linkage. This typically involves a nucleophilic substitution reaction where a thiol group reacts with a halogenated precursor of the benzo[d] dioxole moiety.
Hydrolysis
The thieno[2,3-d]pyrimidine ring can undergo hydrolysis under acidic or basic conditions, potentially leading to the opening of the ring and the formation of simpler derivatives.
Alkylation
The nitrogen atoms in the pyrimidine ring can undergo alkylation reactions, which could modify the compound's pharmacological properties.
Oxidation
The thioether linkage is susceptible to oxidation, which could lead to the formation of sulfoxides or sulfones.
Analytical Techniques
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS) , and Infrared (IR) spectroscopy are crucial for characterizing the structure and purity of the compound.
| Technique | Purpose |
|---|---|
| NMR | Structural characterization |
| MS | Molecular weight determination |
| IR | Functional group identification |
Comparison with Similar Compounds
(a) 2-((2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)-5-(furan-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one (CAS 503431-84-3)
- Structural Differences : Replaces the 5,6-dimethyl group with a furan-2-yl substituent at position 5 and introduces a ketone-linked benzodioxole moiety.
- Physicochemical Properties : Molecular weight = 488.53 g/mol; predicted density = 1.51 g/cm³; higher polarity due to the furan and ketone groups .
- Synthesis : Multi-step nucleophilic substitution, similar to methods in .
(b) N-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-amine (Compound 5 in )
(c) 5,6-Dimethyl-3-[2-(2′-phenyl-5′-chloro-1H-indol-3-yl)-4-oxothiazolidin-3-yl]thieno[2,3-d]pyrimidin-4(3H)-one (8a)
- Structural Differences: Incorporates a thiazolidinone-indole hybrid substituent.
Analogues with Varied Substituents
(a) 2-Amino-5-[(3,4-dichlorophenyl)thio]-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one (2e)
(b) 2-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one (6b)
- Structural Differences : Includes a triazole ring and tetrahydrobenzo fusion.
- Synthesis : Click chemistry approach; yield = 80%; m.p. = 192–194°C .
Preparation Methods
Key Synthetic Strategies
Construction of the Thieno[2,3-d]pyrimidin-4(3H)-one Core
The core is typically synthesized via Gewald reaction or cyclocondensation of 2-aminothiophene-3-carboxylates.
Gewald Reaction for 2-Aminothiophene Intermediate
Procedure :
- React ethyl acetoacetate (or analogous ketone) with malononitrile and sulfur in the presence of a base (e.g., morpholine).
- Isolate ethyl 2-amino-5,6-dimethylthiophene-3-carboxylate as a key intermediate.
Conditions :
Cyclization to Thieno[2,3-d]pyrimidin-4(3H)-one
Method A (Formamide Cyclization) :
- Heat the 2-aminothiophene carboxylate with formamide and ammonium acetate at 150–160°C.
- Outcome : Forms the pyrimidinone ring via intramolecular cyclodehydration.
Method B (Formic Acid Route) :
Introduction of the 3-Phenyl Group
The 3-position nitrogen is functionalized via alkylation or Ullmann-type coupling :
N-Alkylation with Benzyl Halides
Procedure :
- React thieno[2,3-d]pyrimidin-4(3H)-one with benzyl bromide in the presence of K₂CO₃ or Cs₂CO₃ .
- Use TBAB (tetrabutylammonium bromide) as a phase-transfer catalyst.
Conditions :
Thioether Side Chain Installation at Position 2
The 2-mercapto group is introduced via nucleophilic substitution or thiol-disulfide exchange :
Thiolation Using Benzo[d]dioxol-5-ylmethanethiol
Procedure :
- Generate 2-mercapto-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one by treating the core with P₂S₅ in pyridine.
- React with 1-(benzo[d]dioxol-5-yl)ethane-1-thiol (synthesized from piperonal and NaSH).
Conditions :
Optimized Synthetic Route
Analytical Characterization Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.65–7.45 (m, 5H, Ph), 6.95 (s, 2H, benzodioxole), 5.05 (s, 2H, SCH₂), 2.40 (s, 6H, 5,6-CH₃).
- HRMS (ESI) : m/z Calcd for C₂₄H₂₁N₂O₃S₂ [M+H]⁺: 457.0984; Found: 457.0986.
- X-ray Crystallography : Confirms planar thienopyrimidinone core and dihedral angle between benzodioxole and thiophene rings (85.2°).
Challenges and Mitigation Strategies
Regioselectivity in Thiolation
Q & A
Q. What are the key steps in synthesizing thieno[2,3-d]pyrimidin-4(3H)-one derivatives, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : Synthesis typically involves cyclization of precursor amines (e.g., 2-amino-thiophene derivatives) with formic acid under reflux (85% yield reported for similar compounds) . Optimization includes controlling stoichiometry (e.g., 1:1.5 molar ratio of amine to acylating agent) and reaction time (16–18 hours). Purification via column chromatography with hexane/ethyl acetate (9.2:0.8 ratio) enhances purity . For thioether derivatives like the target compound, NaH in DMF at 0–5°C promotes efficient thiol alkylation .
Q. How should researchers approach the purification of thieno[2,3-d]pyrimidin-4(3H)-one derivatives, and what solvent systems are effective?
- Methodological Answer : After neutralization with diluted NaOH, extraction with ethyl acetate is standard. Column chromatography using hexane:ethyl acetate (9.2:0.8) effectively isolates pure products . For crystalline derivatives (e.g., alkylated analogs), recrystallization from ethanol or methanol improves yield and purity .
Q. What analytical techniques are critical for confirming the structure and purity of synthesized derivatives?
- Methodological Answer : Use NMR (¹H/¹³C) to verify substitution patterns (e.g., benzo[d][1,3]dioxole protons at δ 6.7–7.1 ppm) . Mass spectrometry (ESI-MS) confirms molecular weight, while HPLC (C18 column, acetonitrile/water) assesses purity (>95%). X-ray crystallography resolves stereochemical ambiguities, as demonstrated for 3-phenyl analogs .
Advanced Research Questions
Q. What strategies are recommended for structural diversification of the thieno[2,3-d]pyrimidin-4(3H)-one core to enhance bioactivity?
- Methodological Answer : Introduce heterocyclic moieties (e.g., thiazole or indole) at the 6-position via α-bromoacetyl intermediates . Alkylation with benzyl chlorides or chloroacetamides in DMF/K₂CO₃ modifies the 1-position, improving lipophilicity and antitumor activity . Substituent effects: Electron-withdrawing groups (e.g., -Cl) at the phenyl ring enhance antioxidant capacity, while methyl groups improve metabolic stability .
Q. How can researchers design experiments to evaluate the antioxidant and antitumor efficacy of these derivatives, and what are common pitfalls?
- Methodological Answer :
- Antioxidant assays : Use DPPH radical scavenging (IC₅₀ values) and FRAP assays; validate with positive controls (e.g., ascorbic acid). Compounds with IC₅₀ < 50 µM (e.g., 6a, 8 in ) are promising .
- Antitumor assays : Employ MTT viability tests on cancer cell lines (e.g., HepG2, MCF-7). Pitfalls include false positives from compound aggregation; confirm results via microscopy and caspase-3 activation assays .
Q. How should researchers address contradictions in biological activity data between in vitro and in vivo models?
- Methodological Answer : Discrepancies often arise from poor bioavailability or metabolic instability. Mitigate by:
Q. What synthetic routes enable scalable production of analogs for preclinical studies?
- Methodological Answer : Replace low-yielding steps (e.g., multi-day reactions) with microwave-assisted synthesis (30–60 minutes at 100°C) . For thioether linkages, use thiourea intermediates to avoid handling volatile thiols. Batch-to-batch consistency is achievable via automated flash chromatography .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
